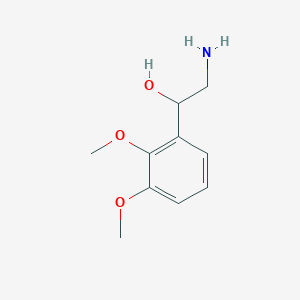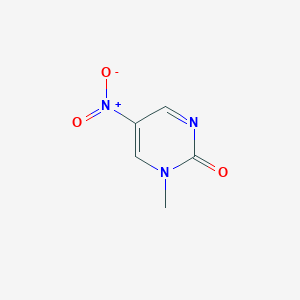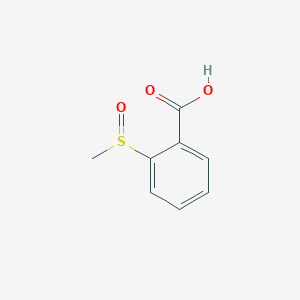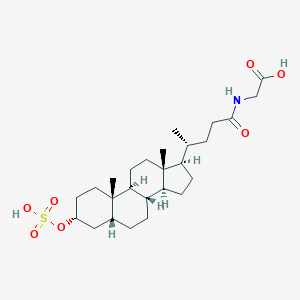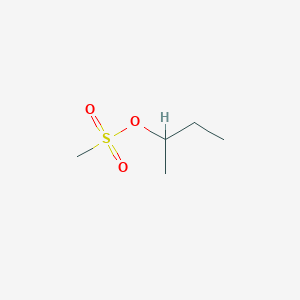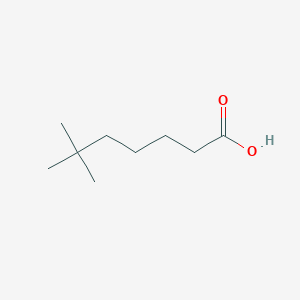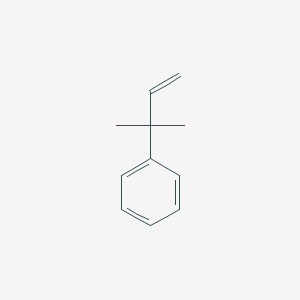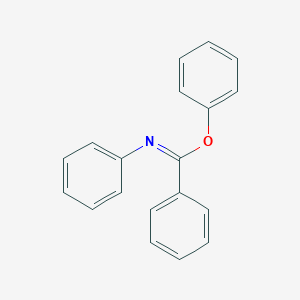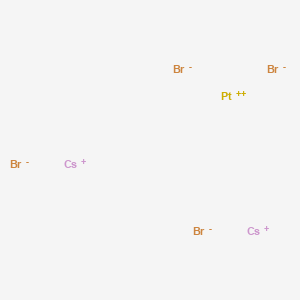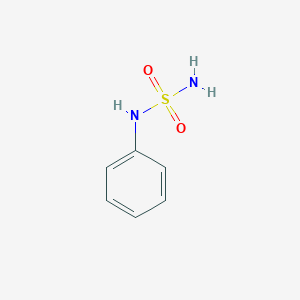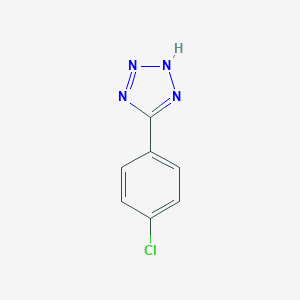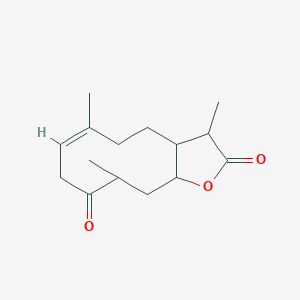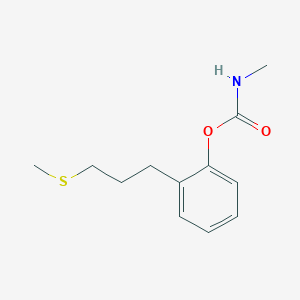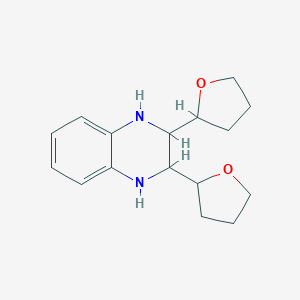
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline (BOTQ) is a compound that has been widely studied in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is not fully understood. It has been proposed that the compound acts by inhibiting the activity of PKC, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has also been shown to modulate ion channels such as the voltage-gated potassium channels and the nicotinic acetylcholine receptors.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to modulate ion channels, which can affect neurotransmission and muscle contraction. The compound has been found to have antibacterial activity by inhibiting the synthesis of bacterial cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has been extensively studied, and its mechanism of action has been partially elucidated. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have potential in various biological applications, which makes it a promising compound for further research. However, there are also limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments. The compound has low solubility in water, which can affect its bioavailability. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using different synthesis methods can vary, which can affect the reproducibility of experiments. The compound has also been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. One direction is to further elucidate its mechanism of action, particularly its modulation of ion channels. Another direction is to explore its potential as an inhibitor of other protein kinases. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be done to explore the antibacterial and antiviral activities of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. The compound can also be tested for its potential in other biological applications such as neuroprotection and inflammation. Overall, the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research. The study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using different methods. One of the methods involves the condensation of 2,3-diaminotoluene and glyoxal in the presence of acetic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with diethylene glycol in the presence of a catalyst. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using these methods ranges from 50-70%. The synthesized compound can be purified using different techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been studied for its potential in various biological applications. It has been found to have antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential as an inhibitor of protein kinase C (PKC) and as a modulator of ion channels. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been found to have antiviral activity against HIV-1 and antibacterial activity against Staphylococcus aureus.
Propiedades
Número CAS |
18503-40-7 |
|---|---|
Nombre del producto |
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
2,3-bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C16H22N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-2,5-6,13-18H,3-4,7-10H2 |
Clave InChI |
INUYFOGTVMHOBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
SMILES canónico |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
Sinónimos |
1,2,3,4-Tetrahydro-2,3-bis(tetrahydrofuran-2-yl)quinoxaline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



